吡唑啉-4-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolidin-4-ol dihydrochloride is not directly mentioned in the provided papers, but it is related to the pyrazole derivatives discussed across the research. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their presence in various bioactive compounds and pharmaceuticals, making them a significant focus in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed both chemically and electrochemically . Another method includes a two-step synthesis of 4-(alkyl)pyrazoles, starting with the reaction between organyl diethylacetals and the Vilsmeier reagent, followed by a reaction with hydrazine monohydrogenchloride . Additionally, a multicomponent oxidative coupling of alkynes, nitriles, and Ti imidos has been reported for the synthesis of multisubstituted pyrazoles, avoiding hazardous reagents like hydrazine . Other notable methods include the synthesis of 1,3,5-triarylpyrazol-4-ols from chalcones , and the synthesis of 4-pyrazolyl 1,4-dihydropyridines using 3,4,5-trifluorobenzeneboronic acid as a catalyst in ionic liquid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary significantly depending on the substituents attached to the pyrazole ring. For instance, the solid-state structure of a 4-(phenyl)pyrazole derivative shows nearly coplanar phenyl and pyrazolyl groups, with extensive intermolecular CH–π interactions organizing the molecules in sheets . Theoretical studies have also been conducted to understand the stability of pyrazol-4-ol derivatives toward acid dehydration, providing insights into their molecular stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, the synthesis of dihydro-1H-pyrazolo[3,4-d]thiazoles involves a two-step reaction starting from 4-thiazolidinones, which are treated with Lawesson’s reagent and undergo condensation with hydrazine derivatives . Regioselective synthesis of pyrazoles can be achieved from N-arylhydrazones and nitroolefins, suggesting a stepwise cycloaddition mechanism . Additionally, dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones can be synthesized through a one-pot three-component reaction involving a tandem Knoevenagel–Michael reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For instance, the solubility of these compounds in common organic solvents can vary, as seen with the 4-(phenyl)pyrazole derivative . The pharmacological activities of pyrazole derivatives are also noteworthy, with the pyrazole nucleus being present in various therapeutic agents, indicating a wide range of biological activities .

科学研究应用

抗结核活性

吡唑啉-4-醇衍生物,如1-(4-氯苯基)-4-(4-羟基-3-甲氧基-5-硝基苯甲醛基)吡唑啉-3,5-二酮及其类似物已被合成并评估其抗结核特性。这些化合物在体外显示出对结核分枝杆菌的显著活性,并且还研究了它们对各种分枝杆菌酶的作用机制 (Samala et al., 2014)。

合成和生物应用

吡唑啉-4-醇二盐酸盐及其氧代衍生物由于其独特的生物活性已广泛应用于制药和农医领域。本综述详细阐述了吡唑酮化学的最新进展,特别关注吡唑烯和吡唑啉二酮衍生物的合成方法 (Abd-Ella et al., 2022)。

抗糖尿病应用

已探索了含有吡唑啉-4-醇二盐酸盐的氟吡唑磺酰脲和硫脲衍生物的合成,用于潜在的抗糖尿病应用。这些化合物在初步生物筛选中显示出显著的抗糖尿病活性 (Faidallah et al., 2016)。

合成技术

已开发了诸如微波辅助水介质环缩合等创新技术,用于合成吡唑烯和吡唑啉衍生物。这种方法环保且避免了使用昂贵的金属催化剂 (Ju & Varma, 2005)。

安全和危害

The safety information for Pyrazolidin-4-ol dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用机制

Target of Action

Pyrazolidin-4-ol dihydrochloride is a heterocyclic compound Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have demonstrated good to moderate anticancer activity . This suggests that these compounds may interact with their targets in a way that inhibits the growth or proliferation of cancer cells.

Biochemical Pathways

Similar compounds have shown pharmacological potential as antiviral, antimicrobial, and antitumor agents . This suggests that these compounds may affect multiple biochemical pathways related to these biological processes.

Result of Action

Similar compounds have demonstrated good to moderate anticancer activity . This suggests that these compounds may induce cell death or inhibit the growth or proliferation of cancer cells.

属性

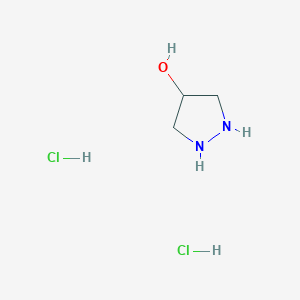

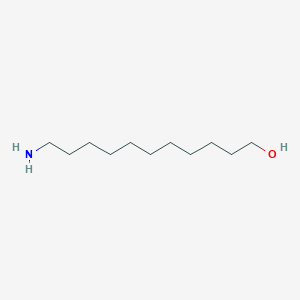

IUPAC Name |

pyrazolidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBDTXBQWXAODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNN1)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)

![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)

![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)

![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)